3-[(3-Hydroxypropyl)amino]propanenitrile
Overview
Description
3-[(3-Hydroxypropyl)amino]propanenitrile is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is characterized by the presence of a hydroxypropyl group attached to an amino group, which is further connected to a propanenitrile moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxypropyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxypropyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-[(3-oxopropyl)amino]propanenitrile.
Reduction: Formation of 3-[(3-hydroxypropyl)amino]propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Hydroxypropyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxypropyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Hydroxypropyl)amino]propanamine
- 3-[(3-Oxopropyl)amino]propanenitrile
- 3-[(3-Hydroxypropyl)amino]butanenitrile
Uniqueness
3-[(3-Hydroxypropyl)amino]propanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydroxypropyl group provides versatility in forming hydrogen bonds, while the nitrile group offers reactivity in nucleophilic addition and substitution reactions .
Properties
IUPAC Name |
3-(3-hydroxypropylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMXVUVIZPTHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543783 | |
Record name | 3-[(3-Hydroxypropyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34449-95-1 | |
Record name | 3-[(3-Hydroxypropyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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